![molecular formula C14H9NO2S B1285088 3-(Benzo[d]thiazol-2-yl)benzoesäure CAS No. 20000-52-6](/img/structure/B1285088.png)

3-(Benzo[d]thiazol-2-yl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

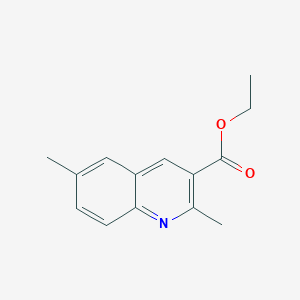

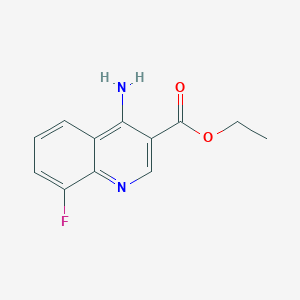

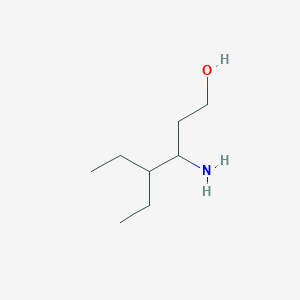

3-(Benzo[d]thiazol-2-yl)benzoic acid, also known as BTB, is a versatile and important chemical compound that has been used in a variety of scientific research, industrial, and medical applications. BTB is a heterocyclic compound that contains both an aromatic ring and a thiazole ring fused together. It is a yellow-orange solid compound with a molecular weight of 238.27 g/mol and a melting point of 152–154 °C. BTB is an important intermediate in the synthesis of several pharmaceuticals, as well as a variety of other organic compounds. It is also used as a reagent for the detection of organic and inorganic compounds.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Verbindungen

Benzothiazol-Derivate, einschließlich 3-(Benzo[d]thiazol-2-yl)benzoesäure, haben sich als vielversprechend für die Behandlung von Tuberkulose gezeigt. Jüngste synthetische Entwicklungen haben zu neuen Verbindungen mit potenter Aktivität gegen Mycobacterium tuberculosis geführt. Diese Derivate werden über verschiedene Synthesewege hergestellt, wie z. B. Diazo-Kupplung, Knoevenagel-Kondensation und Biginelli-Reaktion, mit dem Ziel, potente Inhibitoren mit verbesserter antituberkulärer Aktivität zu finden .

Antifungalmittel

Die strukturelle Vielseitigkeit von Benzothiazol ermöglicht die Herstellung von Verbindungen mit bedeutenden antimykotischen Eigenschaften. Neue Derivate wurden synthetisiert und gegen verschiedene Pilzpathogene wie Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani getestet. Diese Verbindungen könnten zur Entwicklung neuer Antimykotika oder Agrochemikalien führen .

Diabetes-Behandlung

Derivate von This compound wurden als Inhibitoren der Protein-Tyrosin-Phosphatase 1B (PTP1B) untersucht. PTP1B ist ein Schlüsselenzym bei der Regulation der Insulinsignalgebung, und seine Hemmung ist eine therapeutische Strategie zur Behandlung von Typ-2-Diabetes .

Quorum-Sensing-Inhibitoren

Benzothiazol-Derivate werden als Quorum-Sensing-Inhibitoren untersucht. Diese Verbindungen können die Kommunikationspfade von Bakterien unterbrechen, die entscheidend für die Koordination pathogener Verhaltensweisen wie Biofilmbildung und Virulenzproduktion sind. Dieser Ansatz könnte zu neuartigen Behandlungen führen, die bakterielle Infektionen verhindern, ohne Antibiotikaresistenz zu fördern .

Wirkmechanismus

Target of Action

The primary target of 3-(Benzo[d]thiazol-2-yl)benzoic acid is the DprE1 . This target plays a significant role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds . Additionally, this compound has shown good inhibitory activity against PTP1B , a protein tyrosine phosphatase involved in insulin signaling and thus a potential target for anti-diabetic drugs .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. For instance, it inhibits DprE1, thereby disrupting the survival and virulence of M. tuberculosis . Similarly, it inhibits PTP1B, which could potentially improve insulin sensitivity and provide anti-hyperglycemic effects .

Biochemical Pathways

Given its inhibitory effects on dpre1 and ptp1b, it likely impacts the biochemical pathways associated withM. tuberculosis survival and insulin signaling .

Result of Action

The inhibition of DprE1 by 3-(Benzo[d]thiazol-2-yl)benzoic acid could potentially lead to decreased survival and virulence of M. tuberculosis . Its inhibitory action on PTP1B could potentially improve insulin sensitivity and provide anti-hyperglycemic effects .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “3-(Benzo[d]thiazol-2-yl)benzoic acid” and its derivatives are likely to involve further exploration of their biological activities and the development of more efficient synthesis methods . For instance, one review highlighted recent advances in the synthesis of benzothiazole compounds related to green chemistry .

Biochemische Analyse

Biochemical Properties

3-(Benzo[d]thiazol-2-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as phosphatases and kinases . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in cellular processes. Additionally, 3-(Benzo[d]thiazol-2-yl)benzoic acid can bind to proteins, altering their conformation and function .

Cellular Effects

The effects of 3-(Benzo[d]thiazol-2-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Moreover, 3-(Benzo[d]thiazol-2-yl)benzoic acid can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-(Benzo[d]thiazol-2-yl)benzoic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of phosphatases by binding to their active sites, preventing substrate access . Additionally, 3-(Benzo[d]thiazol-2-yl)benzoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzo[d]thiazol-2-yl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Benzo[d]thiazol-2-yl)benzoic acid is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-(Benzo[d]thiazol-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

3-(Benzo[d]thiazol-2-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels.

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJRMOIZBCSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589253 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20000-52-6 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)

![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285030.png)

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)